

Luteolinidin Chloride: A Technical Guide on its Discovery, Properties, and Biological Activities

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Compound of Interest

Compound Name: Luteolinidol chloride

Cat. No.: B1675521

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Abstract

Luteolinidin chloride, a deoxyanthocyanidin, has garnered significant scientific interest due to its diverse biological activities, including its roles as a potent inhibitor of CD38 and tyrosinase, and its antioxidant properties. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of luteolinidin chloride. It includes a compilation of its physicochemical and biological data, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and visual representations of its relevant signaling pathways to support further research and drug development efforts.

Introduction

Luteolinidin is a naturally occurring 3-deoxyanthocyanidin, a class of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature confers greater stability compared to other anthocyanins.^[1] Luteolinidin chloride is the salt form of this compound. It is found in a variety of natural sources, including *Sorghum bicolor*, as well as in some mosses and ferns.^{[2][3][4]}

Historically, the synthesis of luteolinidin chloride was first reported in 1931 by A. León and R. Robinson as part of their broader research into the synthesis of anthocyanins.^{[5][6]} The discovery of 3-deoxyanthocyanidins in natural sources, such as ferns and mosses, was later reported in the 1970s.^[7] This chronology suggests that the synthesis of luteolinidin preceded

its definitive isolation and characterization from nature, with the synthesis likely playing a key role in confirming its chemical structure.

Luteolinidin chloride has demonstrated significant potential in various therapeutic areas. It is a potent inhibitor of the enzyme CD38, a key regulator of cellular NAD⁺ levels, and also acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production.^[2] Furthermore, its antioxidant properties contribute to its overall biological activity. This guide will delve into the technical details of these properties and provide the necessary information for researchers to explore the potential of luteolinidin chloride.

Quantitative Data

The following tables summarize the key quantitative data for luteolinidin chloride.

Table 1: Physicochemical Properties of Luteolinidin Chloride

Property	Value	Reference
CAS Number	1154-78-5	^[8]
Molecular Formula	C ₁₅ H ₁₁ ClO ₅	^[8]
Molecular Weight	306.7 g/mol	^[8]
Appearance	Orange pigment	^[7]
Solubility	Soluble in DMSO (50 mg/mL)	^[3]

Table 2: Biological Activity of Luteolinidin Chloride

Biological Target	Activity Type	Value	Reference
CD38	Inhibition Constant (Ki)	11.4 μ M	[2]
Tyrosinase	IC ₅₀	3.7 μ M	[2]
Tyrosinase	Inhibition Constant (Ki)	2.8 μ M	N/A
Antioxidant Activity (DPPH)	IC ₅₀	Data not available for luteolinidin chloride. For the related compound luteolin: 14 μ M	N/A
Antioxidant Activity (ABTS)	IC ₅₀	Data not available for luteolinidin chloride. For the related compound luteolin: 17.3 \pm 0.82 μ M	N/A
Antioxidant Activity (ORAC)	Value	Data not available for luteolinidin chloride.	N/A

Note: While specific antioxidant activity data for luteolinidin chloride is not readily available in the literature, data for the structurally similar flavonoid, luteolin, is provided for reference. Researchers are advised to determine the specific antioxidant capacity of luteolinidin chloride for their applications.

Experimental Protocols

Isolation of Luteolinidin from Sorghum bicolor

This protocol is adapted from methods described for the extraction of 3-deoxyanthocyanidins from sorghum.

Materials:

- Dried and ground Sorghum bicolor bran

- Methanol
- Hydrochloric acid (HCl)
- Centrifuge
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Extraction: Macerate the ground sorghum bran in a solution of methanol containing 1% (v/v) HCl at a solid-to-liquid ratio of 1:20 (g/mL).
- Perform the extraction for 130 minutes at 40°C with continuous stirring.
- Centrifugation: Centrifuge the mixture to pellet the solid plant material.
- Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator under reduced pressure to remove the methanol.
- Purification: The crude extract can be further purified by solid-phase extraction or preparative HPLC using a C18 column to isolate luteolinidin. A gradient of acidified water and methanol is typically used as the mobile phase.

Chemical Synthesis of Luteolinidin Chloride (Modern Approach)

This protocol is based on a modern, one-step synthesis method.

Materials:

- 2,4,6-Triacetoxybenzaldehyde
- 3',4'-Dihydroxyacetophenone
- Anhydrous methanol

- Anhydrous hydrogen chloride (gas or solution in methanol)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a reaction vessel under an inert atmosphere, dissolve 2,4,6-triacetoxymethylbenzaldehyde and 3',4'-dihydroxyacetophenone in anhydrous methanol.
- **Acidification:** Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in anhydrous methanol.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Precipitation:** Upon completion of the reaction, the luteolinidin chloride will precipitate from the solution.
- **Isolation and Purification:** Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the luteolinidin chloride product.

CD38 Inhibition Assay

This protocol is a general guideline for a fluorescence-based CD38 inhibition assay.

Materials:

- Recombinant human CD38 enzyme
- Nicotinamide guanine dinucleotide (NGD+) or ϵ -NAD⁺ (fluorescent substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Luteolinidin chloride (test inhibitor)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- **Reagent Preparation:** Prepare a stock solution of luteolinidin chloride in DMSO. Prepare serial dilutions of the inhibitor in assay buffer.
- **Enzyme Reaction:** In the wells of the microplate, add the assay buffer, the CD38 enzyme, and the various concentrations of luteolinidin chloride.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the fluorescent substrate (NGD+ or ϵ -NAD+).
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- **Fluorescence Measurement:** Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of luteolinidin chloride compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol describes a common method for assessing tyrosinase inhibition using L-DOPA as a substrate.

Materials:

- Mushroom tyrosinase
- L-DOPA (substrate)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Luteolinidin chloride (test inhibitor)
- 96-well microplate

- Microplate reader (for absorbance measurement)

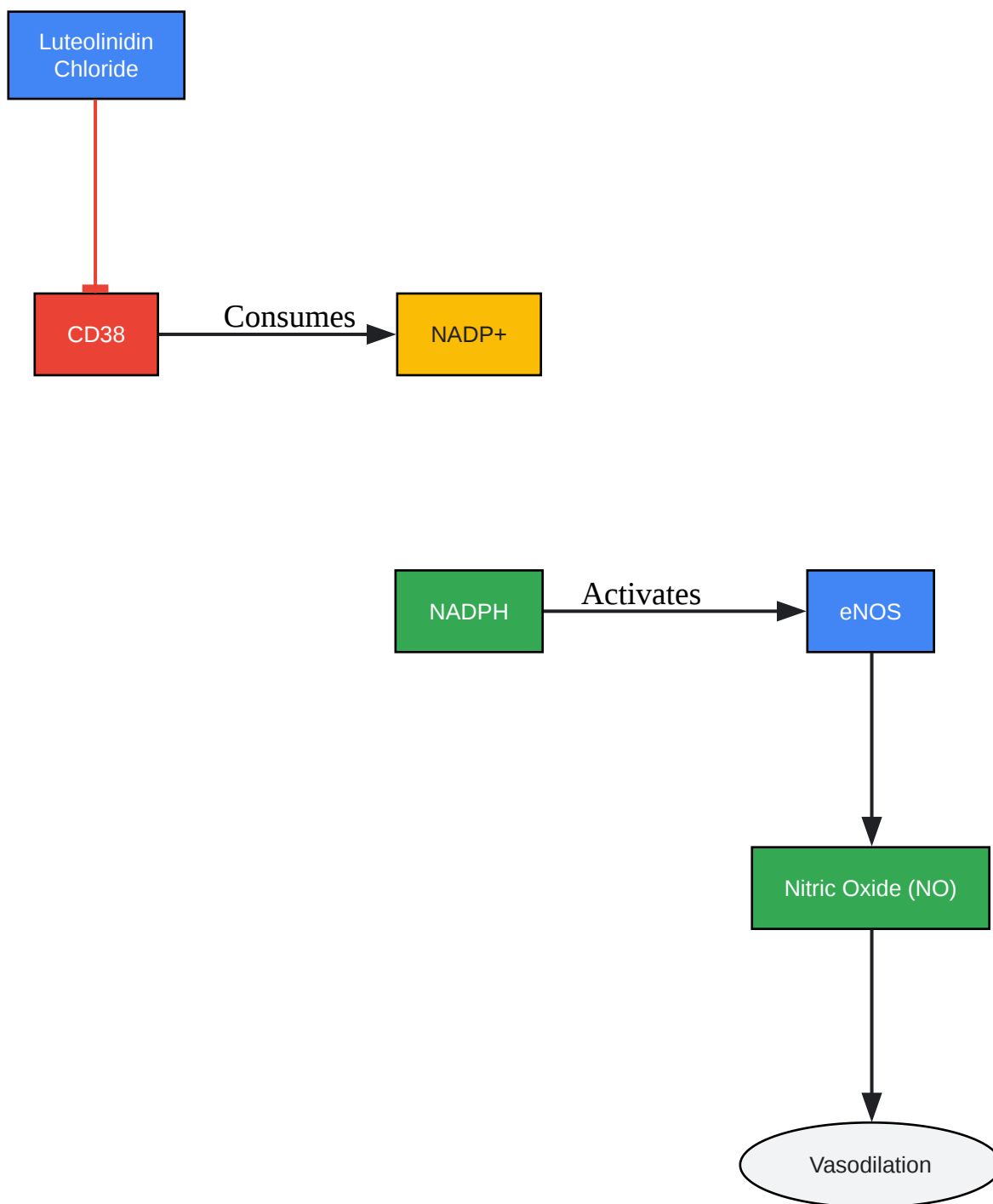
Procedure:

- Reagent Preparation: Prepare a stock solution of luteolinidin chloride in DMSO. Prepare serial dilutions of the inhibitor in phosphate buffer.
- Assay Mixture: In the wells of the microplate, add the phosphate buffer, the various concentrations of luteolinidin chloride, and the tyrosinase enzyme.
- Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
- Initiation of Reaction: Initiate the reaction by adding the L-DOPA substrate.
- Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.
- Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC_{50} value. To determine the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.

Signaling Pathways and Experimental Workflows

Luteolinidin Chloride Inhibition of CD38 and Preservation of eNOS Function

Luteolinidin chloride acts as a potent inhibitor of CD38. CD38 is an enzyme that consumes NAD(P)⁺, leading to a decrease in the cellular pool of NAD(P)H. NAD(P)H is a critical cofactor for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key vasodilator. By inhibiting CD38, luteolinidin chloride preserves NAD(P)H levels, thereby supporting eNOS function and promoting vasodilation.

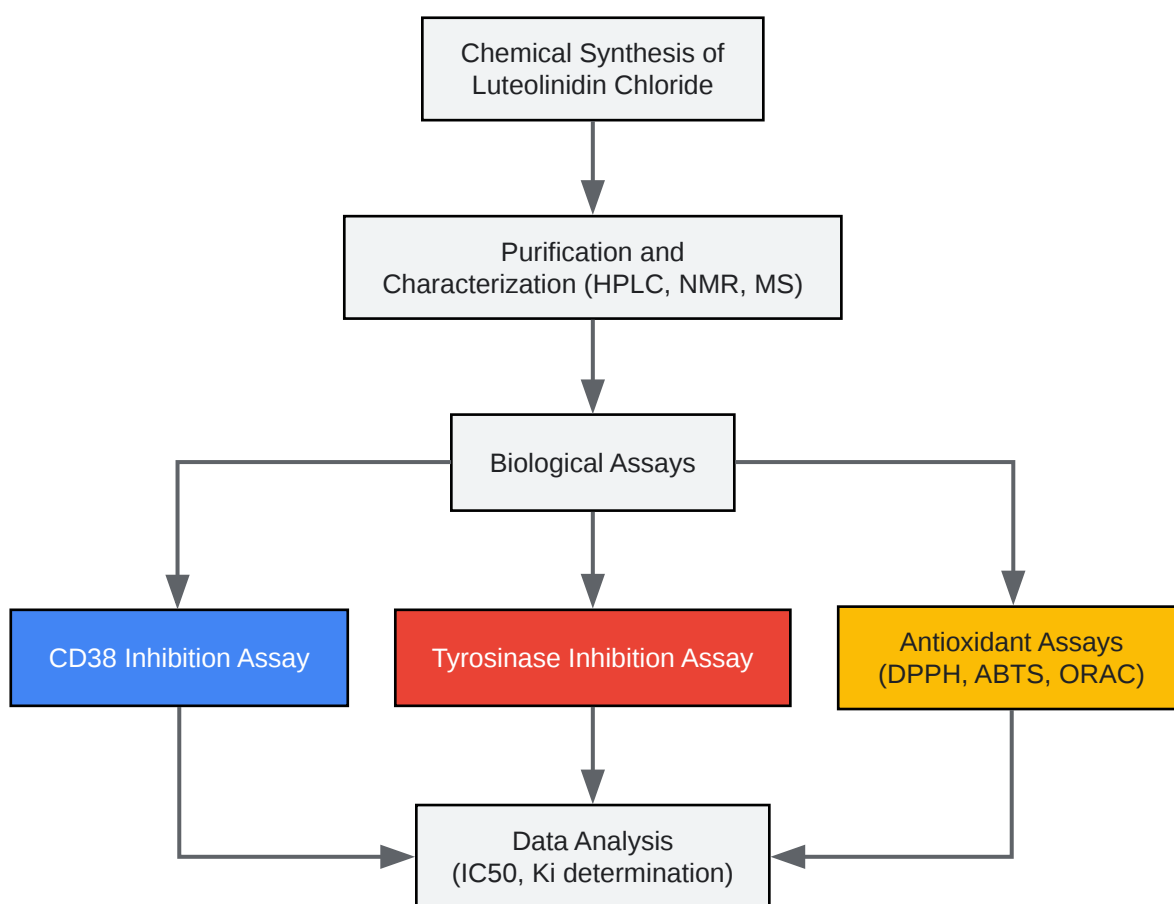


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Caption: Luteolinidin chloride inhibits CD38, preserving NADPH levels and promoting eNOS-mediated vasodilation.

Experimental Workflow for Luteolinidin Chloride Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological testing of luteolinidin chloride.



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Caption: A general workflow for the synthesis, purification, and biological evaluation of luteolinidin chloride.

Conclusion

Luteolinidin chloride is a promising natural compound with well-defined inhibitory activities against CD38 and tyrosinase. Its historical synthesis and subsequent discovery in nature have paved the way for current research into its therapeutic potential. The provided protocols and data serve as a valuable resource for scientists in the fields of pharmacology, drug discovery,

and natural product chemistry to further investigate and harness the biological activities of luteolinidin chloride. Future research should focus on elucidating its in vivo efficacy, safety profile, and exploring its potential in the treatment of diseases related to NAD⁺ metabolism, hyperpigmentation, and oxidative stress.

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